Cas no 1956379-91-1 (6-(Aminomethyl)-3-methoxypicolinonitrile)

6-(Aminomethyl)-3-methoxypicolinonitrile 化学的及び物理的性質

名前と識別子

-

- 6-(Aminomethyl)-3-methoxypicolinonitrile

-

- インチ: 1S/C8H9N3O/c1-12-8-3-2-6(4-9)11-7(8)5-10/h2-3H,4,9H2,1H3

- InChIKey: QZPPEPSJTQDRAK-UHFFFAOYSA-N

- SMILES: O(C)C1=C(C#N)N=C(C=C1)CN

計算された属性

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 12

- 回転可能化学結合数: 2

- 複雑さ: 186

- XLogP3: -0.2

- トポロジー分子極性表面積: 71.9

6-(Aminomethyl)-3-methoxypicolinonitrile Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC10269-5g |

6-(aminomethyl)-3-methoxypicolinonitrile |

1956379-91-1 | 95% | 5g |

$3500 | 2023-09-07 | |

| Alichem | A029208374-5g |

6-(Aminomethyl)-3-methoxypicolinonitrile |

1956379-91-1 | 97% | 5g |

$1094.10 | 2023-09-02 |

6-(Aminomethyl)-3-methoxypicolinonitrile 関連文献

-

Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272

-

3. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

4. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

-

Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428

-

6. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697

-

Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209

6-(Aminomethyl)-3-methoxypicolinonitrileに関する追加情報

Introduction to 6-(Aminomethyl)-3-methoxypicolinonitrile (CAS No. 1956379-91-1)

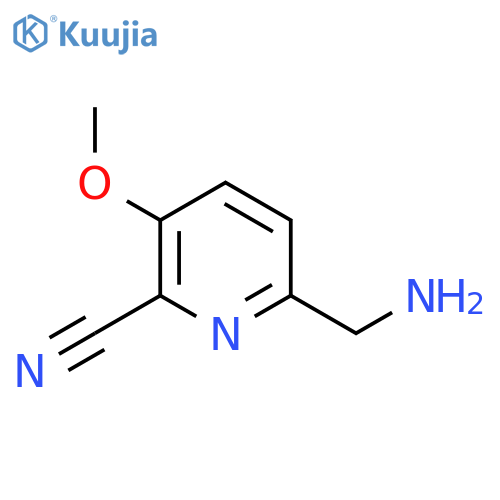

6-(Aminomethyl)-3-methoxypicolinonitrile (CAS No. 1956379-91-1) is a significant compound in the realm of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention from researchers worldwide. This heterocyclic compound, characterized by its picolinonitrile core and functionalized with an aminomethyl group at the sixth position and a methoxy group at the third position, presents a versatile scaffold for further chemical modifications and biological evaluations. The molecular structure of 6-(Aminomethyl)-3-methoxypicolinonitrile not only underscores its potential as a building block in drug discovery but also highlights its relevance in developing novel therapeutic agents.

The synthesis of 6-(Aminomethyl)-3-methoxypicolinonitrile involves multi-step organic transformations, typically starting from readily available precursors such as picolinonitrile derivatives. The introduction of the aminomethyl group at the sixth position introduces a nucleophilic center, which can be further functionalized through various chemical reactions, including condensation, alkylation, and acylation. This flexibility allows for the creation of diverse derivatives with tailored biological activities. Meanwhile, the methoxy group at the third position provides an additional site for modification, enhancing the compound's utility in medicinal chemistry.

In recent years, 6-(Aminomethyl)-3-methoxypicolinonitrile has been explored for its pharmacological properties in several preclinical studies. Its picolinonitrile core is known to exhibit antimicrobial and anti-inflammatory effects, making it a promising candidate for treating various infectious diseases and inflammatory disorders. The presence of both an aminomethyl and methoxy group enhances its binding affinity to biological targets, potentially improving drug efficacy. Researchers have been particularly interested in its interactions with enzymes and receptors involved in metabolic pathways, which could lead to novel treatments for metabolic syndromes.

One of the most compelling aspects of 6-(Aminomethyl)-3-methoxypicolinonitrile is its potential as a scaffold for kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in cancer and other chronic diseases. By modifying the structure of 6-(Aminomethyl)-3-methoxypicolinonitrile, scientists have been able to develop derivatives that exhibit potent inhibitory activity against specific kinases. These derivatives have shown promise in preclinical models, demonstrating their ability to disrupt aberrant signaling pathways associated with disease progression.

The methoxy group in 6-(Aminomethyl)-3-methoxypicolinonitrile also contributes to its potential as a ligand for G protein-coupled receptors (GPCRs). GPCRs are integral membrane proteins that mediate cellular responses to external stimuli through signal transduction pathways. Several therapeutic classes target GPCRs to treat conditions such as cardiovascular diseases, neurological disorders, and pain management. The ability of 6-(Aminomethyl)-3-methoxypicolinonitrile to interact with GPCRs has opened up new avenues for drug development, particularly in the design of selective ligands that can modulate receptor activity without causing off-target effects.

Advances in computational chemistry have further enhanced the understanding of 6-(Aminomethyl)-3-methoxypicolinonitrile's pharmacological properties. Molecular docking studies have been instrumental in predicting how this compound interacts with biological targets at the atomic level. These studies have provided valuable insights into the binding mechanisms and have guided the design of more potent and selective derivatives. Additionally, virtual screening techniques have been employed to identify novel analogs of 6-(Aminomethyl)-3-methoxypicolinonitrile with improved pharmacokinetic profiles.

The role of 6-(Aminomethyl)-3-methoxypicolinonitrile in drug development extends beyond its direct application as a therapeutic agent. It serves as a valuable intermediate in synthesizing more complex molecules with enhanced biological activities. The ability to modify its structure allows chemists to fine-tune its properties, making it an indispensable tool in medicinal chemistry research. As our understanding of disease mechanisms continues to evolve, so does the potential of 6-(Aminomethyl)-3-methoxypicolinonitrile to contribute to innovative treatments.

In conclusion,6-(Aminomethyl)-3-methoxypicolinonitrile (CAS No. 1956379-91-1) is a multifaceted compound with significant implications in pharmaceutical research and drug development. Its unique structural features make it a versatile scaffold for creating novel therapeutic agents targeting various diseases. With ongoing advancements in synthetic chemistry and computational methods, the future prospects for this compound are both exciting and promising.

1956379-91-1 (6-(Aminomethyl)-3-methoxypicolinonitrile) Related Products

- 282547-42-6(2-Methyl-8-(piperazin-1-yl)quinoline)

- 2227681-68-5(4-(1R)-1-aminoethyl-N,N-dimethylbenzamide)

- 1690095-18-1(trans-2-(2,3-dihydro-1H-inden-2-yl)aminocyclopentan-1-ol)

- 464221-85-0(2-(4-Acetylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile)

- 2034374-58-6(1,2-dimethyl-N-{1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ylmethyl}-1H-imidazole-4-sulfonamide)

- 2138572-39-9(4,4-Dimethyl-3-{methyl[(1-methylcyclopropyl)methyl]amino}cyclohexan-1-ol)

- 868775-42-2(tert-butyl cis-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinoline-1-carboxylate)

- 1261907-58-7(4-Chloro-3-(4-chloro-2-methylphenyl)benzoic acid)

- 2731008-24-3([(2-Bromo-4-methylphenyl)methyl](methyl)amine hydrochloride)

- 13618-88-7(5,6,7,8-tetrahydroindolizine)